molecular formula C12H16Cl2N2 B1421832 Ethyl(quinolin-2-ylmethyl)amine dihydrochloride CAS No. 1269151-18-9

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Cat. No. B1421832
M. Wt: 259.17 g/mol
InChI Key: WVRQHGBEECYHHW-UHFFFAOYSA-N
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Description

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a research chemical with the CAS Number: 1269151-18-9 . It has a molecular weight of 259.18 .

Physical and Chemical Properties The compound is a powder at room temperature . The InChI Code for this compound is 1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12 (10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H .

Scientific Research Applications

1. Coordination Chemistry and Potential Therapeutic Applications

Ethyl(quinolin-2-ylmethyl)amine derivatives have been studied for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes have potential applications in targeted delivery of therapeutic agents. For instance, they can be used to deliver nitric oxide (NO) to specific biological sites like tumors, where NO is released upon irradiation with long-wavelength light. This characteristic suggests their potential in photodynamic therapy and targeted drug delivery (Yang et al., 2017).

2. Electrochemical Synthesis and Applications

Compounds related to Ethyl(quinolin-2-ylmethyl)amine dihydrochloride have been synthesized using electrochemical methods. These methods offer a green chemistry approach to synthesize such compounds and open up potential applications in the field of electrochemistry and material science (Kumari & Sharma, 2011).

3. Antimicrobial Activity

Derivatives of Ethyl(quinolin-2-ylmethyl)amine have shown potential as antimicrobial agents. Studies have demonstrated their efficacy in inhibiting the growth of various bacteria and fungi, suggesting their use in the development of new antimicrobial drugs (Holla et al., 2006).

4. Photovoltaic Applications

Certain derivatives of Ethyl(quinolin-2-ylmethyl)amine have been explored for their photovoltaic properties. Their potential use in organic–inorganic photodiode fabrication indicates a role in the development of new materials for solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

5. Anti-Tubercular Properties

Recent research has explored the anti-tubercular properties of compounds related to Ethyl(quinolin-2-ylmethyl)amine. These compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential use in developing new treatments for tuberculosis (Karkara et al., 2020).

properties

IUPAC Name

N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQHGBEECYHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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